9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene

Catalog No.
S13055996
CAS No.
606927-42-8
M.F
C43H34O2
M. Wt
582.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-flu...

CAS Number

606927-42-8

Product Name

9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene

IUPAC Name

9,9-bis[4-[(4-ethenylphenyl)methoxy]phenyl]fluorene

Molecular Formula

C43H34O2

Molecular Weight

582.7 g/mol

InChI

InChI=1S/C43H34O2/c1-3-31-13-17-33(18-14-31)29-44-37-25-21-35(22-26-37)43(41-11-7-5-9-39(41)40-10-6-8-12-42(40)43)36-23-27-38(28-24-36)45-30-34-19-15-32(4-2)16-20-34/h3-28H,1-2,29-30H2

InChI Key

JCLRHMHFUPWYDF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7=CC=C(C=C7)C=C

The compound 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene is systematically named according to IUPAC conventions as 9,9-bis[4-[(4-ethenylphenyl)methoxy]phenyl]-2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenylfluorene-2,7-diamine . Its molecular formula is C₇₅H₅₆N₂O₂, with a molecular weight of 1017.3 g/mol . The structure features a central fluorene core substituted at the 9-position with two phenyl groups, each further functionalized with methoxy-linked 4-ethenylphenyl moieties (Figure 1).

The InChI identifier for this compound is:

InChI=1S/C75H56N2O2/c1-3-53-29-33-55(34-30-53)51-78-65-43-37-59(38-44-65)75(60-39-45-66(46-40-60)79-52-56-35-31-54(4-2)32-36-56)71-49-63(76(61-21-7-5-8-22-61)73-27-15-19-57-17-11-13-25-67(57)73)41-47-69(71)70-48-42-64(50-72(70)75)77(62-23-9-6-10-24-62)74-28-16-20-58-18-12-14-26-68(58)74/h3-50H,1-2,51-52H2  

This identifier encodes the stereochemical and connectivity details of the molecule, confirming its planar fluorene backbone and peripheral substituents .

PropertyValue
CAS Registry Number1173170-48-3
Molecular FormulaC₇₅H₅₆N₂O₂
Molecular Weight1017.3 g/mol
UV Absorption (λ_max)356 nm (in CH₂Cl₂)
Fluorescence (λ_em)467 nm (in CH₂Cl₂)

Table 1: Key physicochemical properties of 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene .

Historical Development of Fluorene-Based Compounds

Fluorene derivatives have been pivotal in materials science since the early 20th century. The foundational compound fluorene (C₁₃H₁₀), first isolated in 1886, served as the precursor for derivatives like fluorenone and 9,9-bis(4-hydroxyphenyl)fluorene (BPFL) . Industrial production of fluorene derivatives began in the 1930s, driven by their utility in synthetic resins and photoreceptors .

The evolution of fluorene chemistry accelerated with the discovery of polytetrafluoroethylene (PTFE) in 1938, which demonstrated the stability and electronic properties of fluorinated aromatic systems . By the 1990s, functionalized fluorenes gained attention for their optoelectronic properties, leading to derivatives like 9,9-diarylfluorenes with tailored π-conjugation systems . The compound 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene represents a modern iteration of this lineage, optimized for semiconductor applications through strategic methoxy and ethenyl substitutions .

Position in Organic Semiconductor Research

9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene is classified as a hole-transporting material (HTM) due to its extended π-conjugation and electron-rich aryl ether substituents . Its UV absorption at 356 nm and fluorescence emission at 467 nm (in dichloromethane) suggest strong light-harvesting capabilities, making it suitable for organic light-emitting diodes (OLEDs) .

The compound’s molecular design addresses key challenges in organic semiconductors:

  • Charge Mobility: The planar fluorene core facilitates π-π stacking, enhancing charge transport .
  • Solubility: Methoxy and ethenyl groups improve solubility in common organic solvents, aiding thin-film processing .
  • Energy Level Tuning: Electron-donating substituents lower the highest occupied molecular orbital (HOMO) energy, aligning it with electrodes in optoelectronic devices .

Comparative studies with simpler fluorene derivatives (e.g., 9,9-bis(4-hydroxyphenyl)fluorene) highlight its superior thermal stability and film-forming properties, critical for device longevity .

XLogP3

11.2

Hydrogen Bond Acceptor Count

2

Exact Mass

582.255880323 g/mol

Monoisotopic Mass

582.255880323 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-10-2024

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